3-chloro-4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as chloro, fluoro, oxazolyl, and carboxamide, contributes to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and suitable electrophiles.
Introduction of Chloro and Fluoro Groups: Halogenation reactions using reagents like chlorine and fluorine sources can introduce the chloro and fluoro substituents at specific positions on the benzothiophene ring.
Oxazole Ring Formation: The oxazole ring can be formed through cyclization reactions involving appropriate precursors, such as amino alcohols or nitriles.
Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the chloro or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases and conditions.
Industry: It can be used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modulates.
Pathways Involved: Signaling pathways, metabolic pathways, and other biological processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide: can be compared with other benzothiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O2S/c1-6-5-9(17-19-6)16-13(18)12-11(14)10-7(15)3-2-4-8(10)20-12/h2-5H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDXBOSWSCLPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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